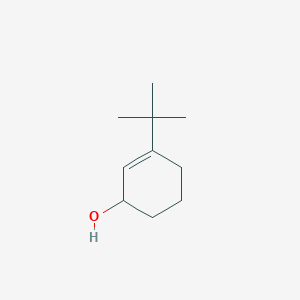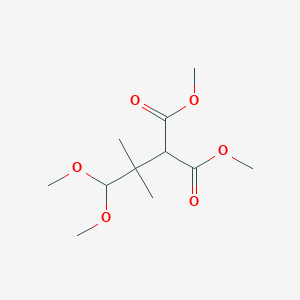
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate is an organic compound with the molecular formula C10H18O6 It is a derivative of propanedioic acid and is characterized by the presence of two methoxy groups and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Propanedioic acid+2Methanol→Dimethyl propanedioate+2Water
In an industrial setting, the reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release methanol and propanedioic acid, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can affect its binding to enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar in structure but lacks the methoxy and methyl groups.
Diethyl malonate: An ester of propanedioic acid with ethyl groups instead of methoxy groups.
Methyl propanedioate: Contains only one methoxy group.
Uniqueness
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to other esters of propanedioic acid. These structural features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
63646-67-3 |
|---|---|
Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
dimethyl 2-(1,1-dimethoxy-2-methylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C11H20O6/c1-11(2,10(16-5)17-6)7(8(12)14-3)9(13)15-4/h7,10H,1-6H3 |
InChI Key |
CSNATMIOTXWDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)OC)C(=O)OC)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


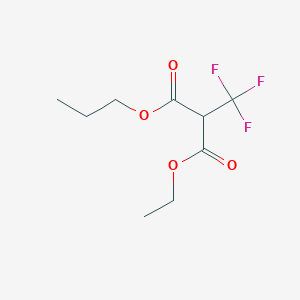
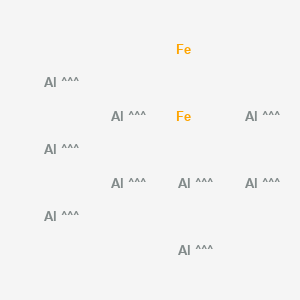
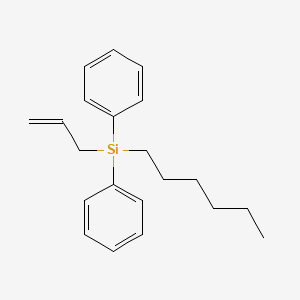
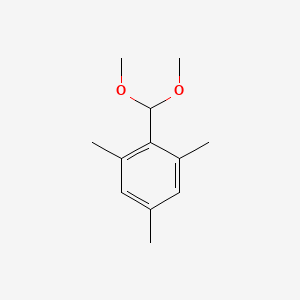
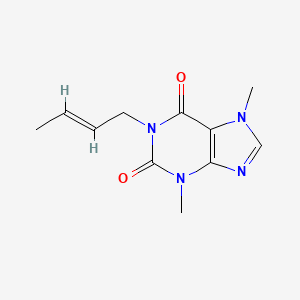
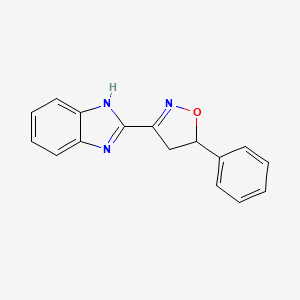
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
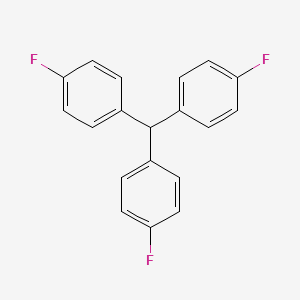
![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
